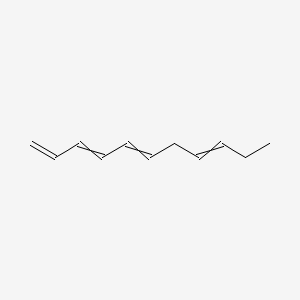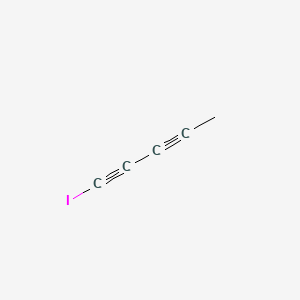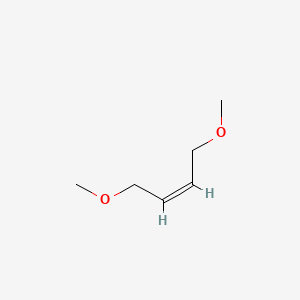
(Z)-1,4-dimethoxybut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,4-Dimethoxybut-2-ene is an organic compound characterized by the presence of a double bond between the second and third carbon atoms, with methoxy groups attached to the first and fourth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-dimethoxybut-2-ene typically involves the reaction of 1,4-dibromobutane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methoxy groups. The reaction conditions usually involve refluxing the mixture to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,4-Dimethoxybut-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as hydrobromic acid (HBr) can be used to replace methoxy groups with bromine atoms.
Major Products Formed
Oxidation: Formation of 1,4-dimethoxybutane-2,3-dione.
Reduction: Formation of 1,4-dimethoxybutane.
Substitution: Formation of 1,4-dibromobut-2-ene.
Aplicaciones Científicas De Investigación
(Z)-1,4-Dimethoxybut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (Z)-1,4-dimethoxybut-2-ene exerts its effects involves interactions with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The double bond in the compound also allows for potential reactions with nucleophiles and electrophiles, facilitating its role in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1,4-Dimethoxybut-2-ene: The trans isomer of (Z)-1,4-dimethoxybut-2-ene, with different spatial arrangement of the methoxy groups.
1,4-Dimethoxybutane: A saturated derivative without the double bond.
1,4-Dibromobut-2-ene: A compound where the methoxy groups are replaced by bromine atoms.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The presence of both methoxy groups and a double bond provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(Z)-1,4-dimethoxybut-2-ene |
InChI |
InChI=1S/C6H12O2/c1-7-5-3-4-6-8-2/h3-4H,5-6H2,1-2H3/b4-3- |
Clave InChI |
RXNMLQHZBCJMBA-ARJAWSKDSA-N |
SMILES isomérico |
COC/C=C\COC |
SMILES canónico |
COCC=CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


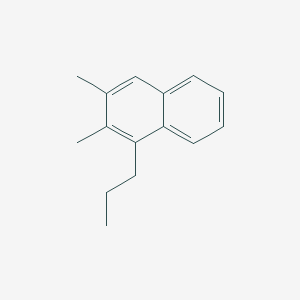
![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
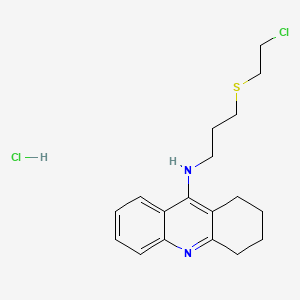
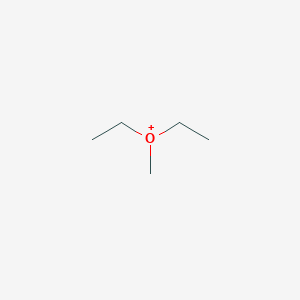
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
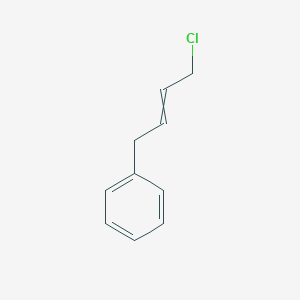
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
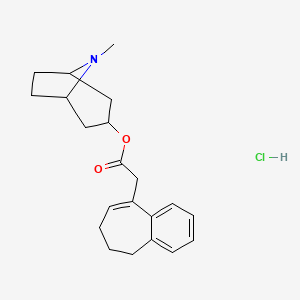
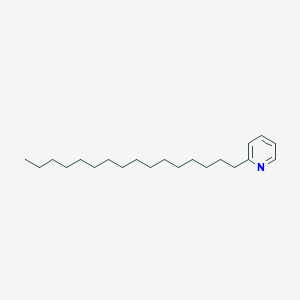
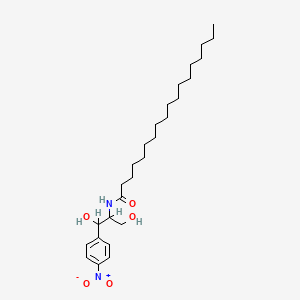
![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
